

A Comparative Structural Analysis of H-Met-Tyr-OH Crystal

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Compound of Interest

Compound Name: *H-Met-tyr-OH*

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the crystal structure of the dipeptide L-methionyl-L-tyrosine (**H-Met-Tyr-OH**). The structural features of **H-Met-Tyr-OH** are compared with related dipeptides, H-Gly-Met-OH and H-Met-Gly-OH, supported by experimental data from X-ray crystallography and other analytical techniques. This document is intended to serve as a valuable resource for researchers in the fields of structural biology, medicinal chemistry, and drug development.

Introduction

The three-dimensional structure of peptides is fundamental to their biological function. Understanding the conformational preferences and intermolecular interactions of dipeptides in the crystalline state provides crucial insights into their physicochemical properties, stability, and potential as therapeutic agents. **H-Met-Tyr-OH**, a dipeptide composed of methionine and tyrosine, is of particular interest due to the presence of the readily oxidizable sulfur atom in methionine and the phenolic hydroxyl group in tyrosine, which can participate in various biological processes, including antioxidant defense mechanisms.^[1]

This guide presents a comprehensive structural analysis of **H-Met-Tyr-OH** crystal and compares it with the isomeric dipeptides H-Gly-Met-OH and H-Met-Gly-OH to elucidate the influence of amino acid sequence and side-chain functionalities on the crystal packing and molecular conformation.

Crystallographic Data Comparison

The crystal structures of **H-Met-Tyr-OH**·H₂O, H-Gly-Met-OH, and H-Met-Gly-OH have been determined by single-crystal X-ray diffraction. A summary of their key crystallographic parameters is presented in the table below.

Parameter	H-Met-Tyr-OH·H ₂ O[2]	H-Gly-Met-OH	H-Met-Gly-OH
Chemical Formula	C ₁₄ H ₂₀ N ₂ O ₄ S·H ₂ O	C ₇ H ₁₄ N ₂ O ₃ S	C ₇ H ₁₄ N ₂ O ₃ S
Molecular Weight	330.39	206.26	206.26
Crystal System	Orthorhombic	Monoclinic	Orthorhombic
Space Group	P2 ₁ 2 ₁ 2 ₁	P2 ₁	P2 ₁ 2 ₁ 2 ₁
a (Å)	5.4826(3)	6.2517(2)	5.2521(3)
b (Å)	12.4971(7)	5.4935(2)	11.4126(7)
c (Å)	23.5451(13)	14.5686(6)	16.5403(10)
α (°)	90	90	90
β (°)	90	91.147(4)	90
γ (°)	90	90	90
Volume (Å ³)	1613.23(15)	499.89(3)	991.65(10)
Z	4	2	4
Calculated Density (Mg/m ³)	1.360	1.369	1.382

Structural Analysis and Key Findings

H-Met-Tyr-OH Monohydrate

The crystal structure of **H-Met-Tyr-OH** reveals that it crystallizes as a monohydrate in a zwitterionic form.[2] The amine group of the methionine residue is protonated (-NH₃⁺), and the carboxyl group of the tyrosine residue is deprotonated (-COO⁻). This zwitterionic nature plays a

significant role in the extensive network of intermolecular hydrogen bonds that stabilize the crystal lattice.[2][3] The crystal packing is characterized by strong N—H \cdots O, C—H \cdots O, O—H \cdots S, and O—H \cdots O hydrogen bonds, forming a three-dimensional network.[1][2] The presence of a water molecule further contributes to this network through hydrogen bonding.[2]

The conformation of the dipeptide is defined by several torsion angles. The peptide linkage is nearly planar, as expected. The methionine portion exhibits an extended conformation of its sulfur-containing side chain.[3]

Comparison with H-Gly-Met-OH and H-Met-Gly-OH

A comparison with the isomeric dipeptides H-Gly-Met-OH and H-Met-Gly-OH highlights the influence of the amino acid sequence on the molecular conformation. Both of these dipeptides also exist as zwitterions in the solid state. However, their backbone conformations differ significantly. The H-Gly-Met-OH molecule adopts an extended backbone structure. In contrast, H-Met-Gly-OH has a kinked conformation with two nearly planar regions.

These conformational differences are reflected in their crystal packing and hydrogen bonding patterns. Both structures feature extensive three-dimensional hydrogen-bonding networks involving N—H \cdots O interactions.

Experimental Protocols

Synthesis and Crystallization

- **H-Met-Tyr-OH:** The dipeptide L-Met-L-Tyr can be obtained from commercial sources. Single crystals suitable for X-ray diffraction are grown by slow evaporation of an ethanolic solution containing trace amounts of water.[1]
- **H-Gly-Met-OH and H-Met-Gly-OH:** These dipeptides can also be sourced commercially. Crystallization is typically achieved through slow evaporation from aqueous solutions.

X-ray Diffraction Data Collection and Structure Determination

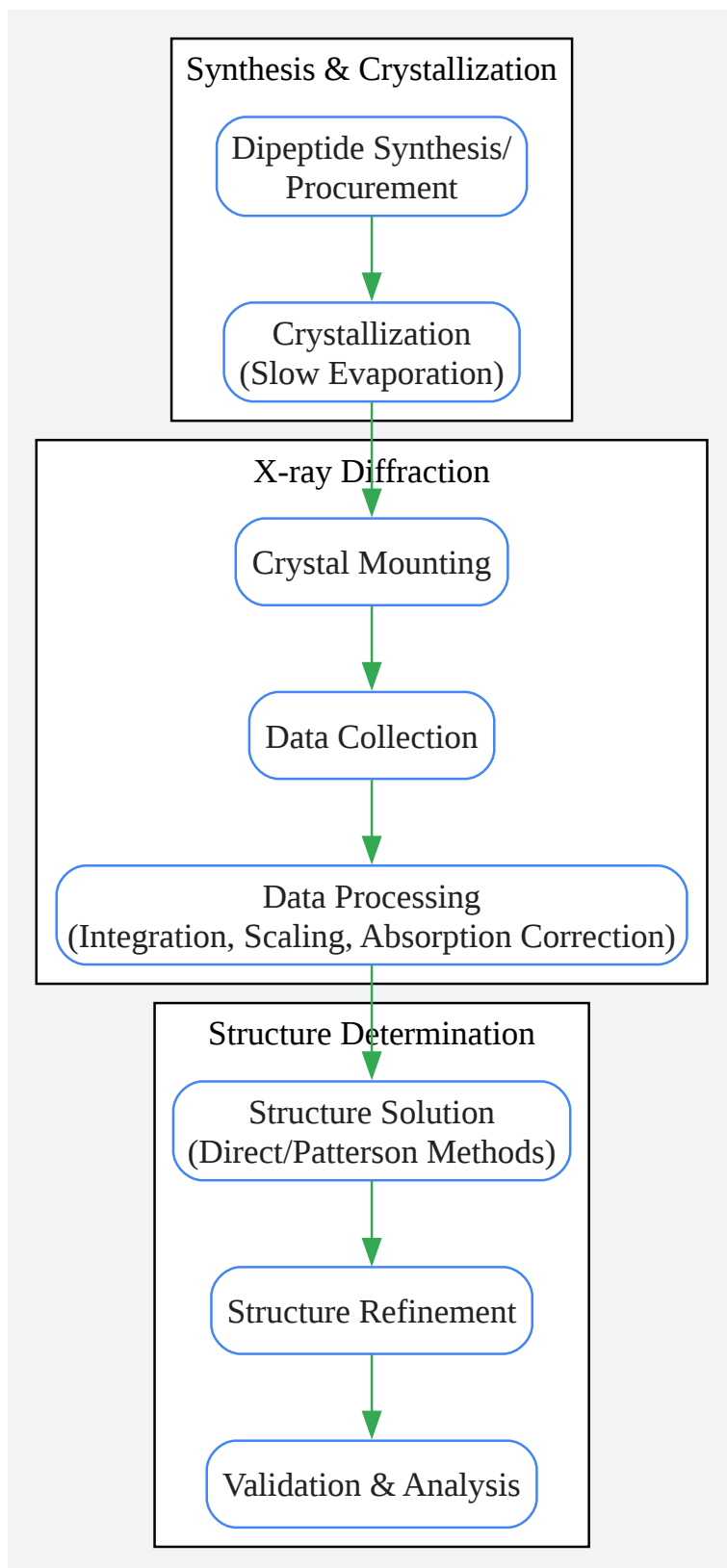
Single-crystal X-ray diffraction data are collected at a low temperature (e.g., 100 K) to minimize thermal vibrations and obtain high-resolution data. A suitable diffractometer, such as a Bruker

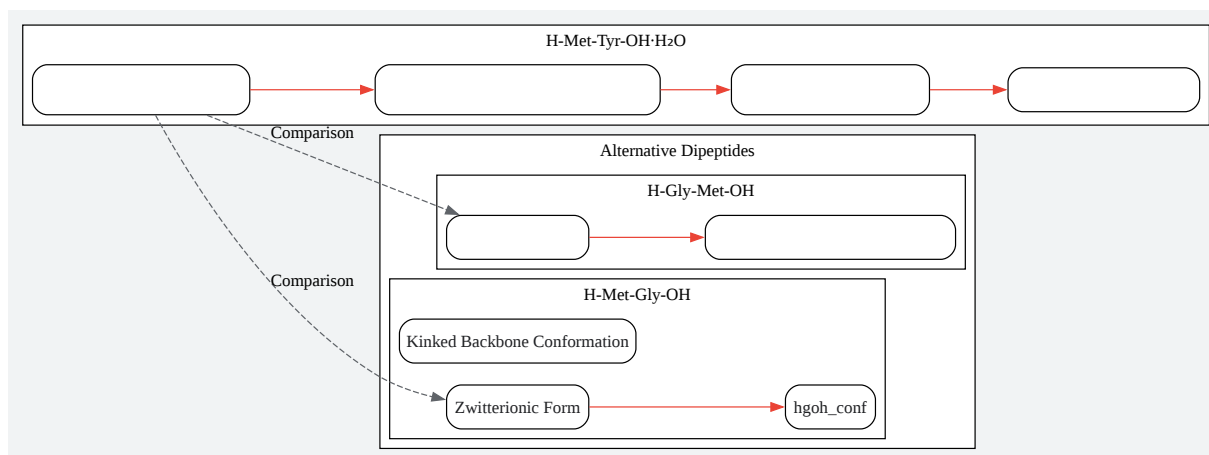
Kappa APEXII DUO CCD, is used.^[1]

General Workflow:

- A single crystal of suitable size is mounted on the goniometer.
- The unit cell parameters are determined from initial diffraction images.
- A full sphere of diffraction data is collected using ω and φ scans.
- The collected data is processed, including integration of reflection intensities and absorption corrections.
- The crystal structure is solved using direct methods or Patterson methods.
- The structural model is refined against the experimental data using least-squares methods.

Software packages commonly used for data processing and structure solution and refinement include SAINT, SADABS, SHELXS, and SHELXL.^[1]





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